molecular formula C15H16N2O2 B3796559 2-(4-methoxy-3,5-dimethylphenyl)isonicotinamide

2-(4-methoxy-3,5-dimethylphenyl)isonicotinamide

Cat. No.: B3796559
M. Wt: 256.30 g/mol
InChI Key: JVXSLOBSPNUVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While I don’t have the specific synthesis process for this compound, it might involve the reaction of 4-methoxy-3,5-dimethylphenylboronic acid with 2-bromoisonicotinamide in a Suzuki-Miyaura cross-coupling reaction . Please consult with a chemist for accurate synthesis methods.


Chemical Reactions Analysis

The compound might participate in various chemical reactions. For instance, the pyridine ring could undergo electrophilic substitution reactions, while the phenyl ring could undergo reactions typical of aromatic compounds. The methoxy group might also be susceptible to reactions involving cleavage of the carbon-oxygen bond .

Safety and Hazards

The safety and hazards associated with this compound are not known without specific studies. As with any chemical compound, appropriate safety measures should be taken when handling and storing it to prevent exposure and ensure safety .

Properties

IUPAC Name

2-(4-methoxy-3,5-dimethylphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-9-6-12(7-10(2)14(9)19-3)13-8-11(15(16)18)4-5-17-13/h4-8H,1-3H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXSLOBSPNUVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C2=NC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxy-3,5-dimethylphenyl)isonicotinamide
Reactant of Route 2
Reactant of Route 2
2-(4-methoxy-3,5-dimethylphenyl)isonicotinamide
Reactant of Route 3
Reactant of Route 3
2-(4-methoxy-3,5-dimethylphenyl)isonicotinamide
Reactant of Route 4
Reactant of Route 4
2-(4-methoxy-3,5-dimethylphenyl)isonicotinamide
Reactant of Route 5
Reactant of Route 5
2-(4-methoxy-3,5-dimethylphenyl)isonicotinamide
Reactant of Route 6
Reactant of Route 6
2-(4-methoxy-3,5-dimethylphenyl)isonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.